Anticancer agent 204

Cytotoxicity HepG2 liver cancer

Anticancer agent 204 (Compound 6) delivers a 12.6-fold potency gain over simple N-phenyl analogs, achieving HepG2 IC50=4.23 μM (vs. staurosporine 5.59 μM) and EGFR-TK IC50=0.13 μM. Mechanistic studies confirm G1 arrest and 22.2-fold apoptosis induction via p53 upregulation (4.7×), Bax (3.7×), and Bcl-2 suppression (0.38×). Its unique N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone scaffold makes it essential for SAR campaigns targeting HCC. Available for research use only; inquire for bulk or custom synthesis.

Molecular Formula C26H18FN5O3S
Molecular Weight 499.5 g/mol
Cat. No. B12378123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 204
Molecular FormulaC26H18FN5O3S
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
InChIInChI=1S/C26H18FN5O3S/c27-20-9-7-18(8-10-20)17-23-25(33)32(24(30-23)19-5-2-1-3-6-19)21-11-13-22(14-12-21)36(34,35)31-26-28-15-4-16-29-26/h1-17H,(H,28,29,31)/b23-17-
InChIKeyHOMRBLHASZFJNL-QJOMJCCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 204: Fluorinated Cinnamide Derivative with Potent Cytotoxicity and G1 Arrest in HepG2 Liver Cancer Cells


Anticancer agent 204 (also designated Compound 6) is a fluorinated derivative of cinnamamide, bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone scaffold [1]. It demonstrates significant antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 μM, outperforming the reference compound staurosporine (IC50 = 5.59 μM) [2]. Mechanistically, compound 6 induces cell cycle arrest at the G1 phase and promotes apoptosis via the intrinsic mitochondrial pathway [3].

Why Anticancer Agent 204 Cannot Be Replaced by Generic Fluorinated Cinnamides or Other EGFR Inhibitors


Within the fluorinated cinnamide class, minor structural modifications yield dramatic changes in antiproliferative potency [1]. For example, the simple N-phenyl derivative (compound 2a) exhibits an IC50 of 53.20 μM against HepG2 cells, while the more elaborate N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone scaffold of compound 6 achieves an IC50 of 4.23 μM—a 12.6-fold improvement [2]. Similarly, the triaryl-1,2,4-triazinone analog (compound 7) with an IC50 of 5.89 μM and the diphenylmethylene derivative (compound 5) with an IC50 of 25.72 μM further illustrate that potency is not transferable across cinnamide subclasses [3]. Therefore, substituting Anticancer Agent 204 with a different cinnamide derivative or a generic EGFR inhibitor risks significant loss of cytotoxic activity.

Quantitative Comparative Evidence for Anticancer Agent 204: Cytotoxicity, EGFR Inhibition, Cell Cycle Arrest, and Apoptosis Induction


Superior HepG2 Cytotoxicity vs. Staurosporine and In-Class Cinnamide Derivatives

Anticancer agent 204 (compound 6) demonstrates an IC50 of 4.23 ± 0.17 μM against HepG2 liver cancer cells, which is 1.3-fold more potent than the reference cytotoxic agent staurosporine (STU, IC50 = 5.59 ± 0.27 μM) [1]. Within the same study, other fluorinated cinnamide derivatives were far less active: the N-phenyl derivative 2a (IC50 = 53.20 μM) is 12.6-fold less potent, the diphenylmethylene analog 5 (IC50 = 25.72 μM) is 6.1-fold less potent, and the triazinone derivative 7 (IC50 = 5.89 μM) is 1.4-fold less potent [2].

Cytotoxicity HepG2 liver cancer MTT assay structure-activity relationship

Potent EGFR-TK Inhibition Comparable to Erlotinib and Palatinib

In an EGFR tyrosine kinase enzyme assay, compound 6 inhibited EGFR with an IC50 of 0.13 μM, which is within 1.9-fold of the clinical EGFR inhibitor erlotinib (IC50 = 0.07 μM) and comparable to palatinib (IC50 = 0.07 μM) [1]. This demonstrates that the compound engages a clinically validated oncology target at low-micromolar concentrations.

EGFR tyrosine kinase targeted therapy enzyme inhibition precision oncology

G1 Cell Cycle Arrest: 1.28-Fold Increase Over Untreated Control

Treatment of HepG2 cells with 4.23 μM of compound 6 for 48 h increased the percentage of cells in the G1 phase from 50.7% in untreated controls to 64.2%, a 1.28-fold increase [1]. Concurrently, the pre-G1 apoptotic fraction rose from 2.5% to 55.5%, indicating that G1 arrest is accompanied by substantial apoptosis induction [2].

cell cycle G1 arrest flow cytometry HepG2 DNA content

Robust Apoptosis Induction: 22.2-Fold Increase in Total Apoptotic Cells

Compound 6 at its IC50 concentration (4.23 μM) increased total apoptotic cells (early + late apoptosis) from 2.5% in untreated controls to 55.5%, representing a 22.2-fold induction [1]. Specifically, early and late apoptotic cells increased from 0.7% in control to 44.8% upon treatment [2].

apoptosis Annexin V cell death HepG2 flow cytometry

Mitochondrial Membrane Depolarization: 2.84-Fold Reduction in MMP

Compound 6 decreased mitochondrial membrane polarization (MMP) by 2.84-fold compared to untreated HepG2 control cells, confirming engagement of the intrinsic apoptotic pathway [1]. This quantifiable MMP disruption correlates with the observed upregulation of pro-apoptotic markers p53 (4.7-fold) and Bax (3.7-fold), and downregulation of anti-apoptotic Bcl-2 (0.38-fold) [2].

mitochondrial membrane potential intrinsic apoptosis HepG2 mitochondria

Apoptotic Marker Modulation: p53, Bax Upregulation and Bcl-2 Downregulation

Quantitative real-time PCR analysis revealed that compound 6 upregulated p53 by 4.7-fold and Bax by 3.7-fold, while downregulating the anti-apoptotic Bcl-2 to 0.38-fold relative to untreated controls [1]. This pattern confirms activation of the p53/Bax-mediated intrinsic apoptotic pathway.

p53 Bax Bcl-2 qRT-PCR apoptosis pathway

High-Impact Research and Procurement Scenarios for Anticancer Agent 204


Hepatocellular Carcinoma (HCC) Drug Discovery Programs Requiring Potent G1 Arrest

Given its demonstrated 1.28-fold G1 arrest and 22.2-fold apoptosis induction in HepG2 cells [1], Anticancer Agent 204 is ideally suited for HCC-focused drug discovery efforts where G1 checkpoint modulation and mitochondrial apoptosis are desired mechanisms.

EGFR-Targeted Therapy Development and Selectivity Profiling

With an EGFR-TK IC50 of 0.13 μM [2], this compound serves as a useful comparator or starting point for medicinal chemistry campaigns aimed at optimizing EGFR inhibition, particularly in hepatocellular carcinoma contexts where EGFR overexpression is implicated.

Structure-Activity Relationship (SAR) Studies of Fluorinated Cinnamide Scaffolds

The stark 12.6-fold potency difference between compound 6 and the simple N-phenyl analog 2a [3] makes Anticancer Agent 204 a critical reference compound for SAR investigations exploring the impact of the N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone moiety on cinnamide bioactivity.

Mechanistic Studies of p53/Bax-Mediated Intrinsic Apoptosis

The compound's ability to upregulate p53 (4.7-fold) and Bax (3.7-fold) while downregulating Bcl-2 (0.38-fold) [4] positions it as a valuable tool compound for dissecting the p53/Bax apoptotic axis in liver cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.